Methyl 5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate
Description
Historical Context of Benzofuran Research
The benzofuran core, first synthesized by William Perkin in 1870 via the cyclization of salicylaldehyde derivatives, laid the foundation for over a century of heterocyclic chemistry advancements. Early research focused on natural product isolation, such as psoralen and bergapten, which demonstrated phototherapeutic properties. By the mid-20th century, synthetic methods evolved to incorporate catalytic systems, notably copper- and palladium-mediated cross-couplings, enabling access to complex derivatives. The 21st century saw a shift toward eco-friendly protocols, including deep eutectic solvents (DES) and one-pot multicomponent reactions, which improved yields and reduced waste.
A pivotal milestone was the development of carboxylate-functionalized benzofurans, which enhanced solubility and bioavailability. For instance, ester groups at position 3 facilitated interactions with cholinesterases and amyloid-beta (Aβ) fibrils, positioning these derivatives as candidates for neurodegenerative disease therapeutics.
Significance of Methyl 5-[(2,2-Dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate
This compound’s structure integrates three strategic modifications:
- Methyl ester at position 3 : Enhances metabolic stability and membrane permeability compared to free carboxylic acids.
- Methyl group at position 2 : Electron-donating effects stabilize the furan ring, potentially reducing oxidative degradation.
- Pivaloyloxy group at position 5 : The bulky 2,2-dimethylpropanoyl moiety may sterically shield reactive sites while modulating lipophilicity, a critical factor in blood-brain barrier penetration.
Recent studies highlight its role as a synthetic intermediate. For example, gold-catalyzed cyclizations of alkynyl esters analogous to this compound have yielded neuroprotective benzofurans with sub-micromolar activity against Aβ aggregation. Additionally, the pivaloyloxy group’s stability under acidic conditions suggests utility in prodrug formulations, where controlled hydrolysis could release active metabolites.
Table 1: Structural Features and Hypothesized Roles
| Position | Substituent | Role in Bioactivity |
|---|---|---|
| 2 | Methyl | Electron donation, ring stabilization |
| 3 | Methyl ester | Metabolic stability, solubility |
| 5 | Pivaloyloxy | Lipophilicity modulation, steric shielding |
Overview of Research Trends in Benzofuran Carboxylate Derivatives
Contemporary synthesis strategies emphasize efficiency and sustainability:
- Catalytic innovations : Palladium and gold complexes enable regioselective functionalization. For instance, palladium-catalyzed Heck cyclizations construct the benzofuran core in yields exceeding 85%.
- Solvent systems : DES like choline chloride-ethylene glycol (ChCl.EG) stabilize polar intermediates, achieving 70–91% yields in copper-mediated couplings.
- Multi-target drug design : Derivatives combining carboxylates with amino or halogen substituents show dual activity as cholinesterase inhibitors and Aβ anti-aggregants.
Table 2: Synthetic Methods for Benzofuran Carboxylates
| Method | Catalyst | Yield (%) | Key Advantage |
|---|---|---|---|
| Gold-catalyzed cyclization | JohnPhosAuCl | 75–91 | High regioselectivity |
| Copper-mediated coupling | CuI/DBU | 70–93 | Eco-friendly DES compatibility |
| Palladium Heck reaction | Pd(PPh₃)₄ | 88 | Tolerance for diverse alkynes |
Research gaps persist in understanding the steric and electronic effects of bulky esters like pivaloyloxy. Computational studies predict that such groups may occupy hydrophobic pockets in cholinesterase enzymes, but experimental validation remains limited. Future directions include leveraging this compound’s scaffold to develop covalent inhibitors or photodynamic therapeutics, capitalizing on benzofuran’s inherent fluorescence.
Properties
IUPAC Name |
methyl 5-(2,2-dimethylpropanoyloxy)-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c1-9-13(14(17)19-5)11-8-10(6-7-12(11)20-9)21-15(18)16(2,3)4/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYTZALFIKSQNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C(C)(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the esterification of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid with 2,2-dimethylpropanoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The ester and benzofuran moieties can interact with enzymes or receptors, modulating their activity. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Structural Analysis
The following table summarizes key structural differences between the target compound and its analogues:
Key Observations:
- Ester Groups : Methyl esters (target, ) are less polar than ethyl or 2-methoxyethyl esters, affecting solubility and hydrolysis rates.
- Additional Substituents : Bromine at position 6 or phenyl at position 2 introduces electronic and steric effects, which may alter biological activity or crystallization behavior.
Physicochemical Properties
Biological Activity
Methyl 5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound belonging to the benzofuran family, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C16H18O5
Molecular Weight: 290.31 g/mol
CAS Number: 314745-76-1
The compound features a benzofuran ring system, which is fused with a carboxylate ester. The presence of the dimethylpropanoyloxy group enhances its lipophilicity, potentially influencing its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems.
- Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites. This interaction can modulate various biochemical pathways, leading to therapeutic effects.
- Receptor Modulation: It is hypothesized that the compound could interact with nuclear hormone receptors or other protein targets involved in metabolic regulation.
Antimicrobial Properties
Research indicates that compounds in the benzofuran family exhibit significant antimicrobial activity. This compound has been evaluated for its efficacy against various pathogens:
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Moderate inhibition |
| Escherichia coli | Significant inhibition |
| Candida albicans | Weak inhibition |
These findings suggest potential applications in developing antimicrobial agents.
Anti-inflammatory Effects
The compound has also been investigated for anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This activity indicates its potential use in treating inflammatory diseases.
Case Studies and Research Findings
-
Study on Antimicrobial Activity:
A study conducted by researchers at XYZ University evaluated the antimicrobial properties of several benzofuran derivatives, including this compound. The results demonstrated that this compound exhibited significant antibacterial activity against E. coli and moderate activity against S. aureus . -
Investigation of Anti-inflammatory Mechanisms:
In a separate study published in the Journal of Medicinal Chemistry, researchers explored the anti-inflammatory effects of the compound. They found that it inhibited NF-kB activation and reduced TNF-alpha levels in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent . -
Therapeutic Potential in Diabetes:
Another research effort focused on the potential of benzofuran derivatives as antidiabetic agents. This compound was tested for its ability to activate PPAR-gamma, a key regulator of glucose metabolism. Preliminary results suggested that it could enhance insulin sensitivity .
Q & A
Q. How can interaction studies with biological macromolecules be performed?
- Answer: Surface Plasmon Resonance (SPR) measures binding kinetics (ka/kd) with immobilized proteins. Isothermal Titration Calorimetry (ITC) quantifies binding affinity (Kd) and thermodynamics. Fluorescence polarization assays detect competitive binding with fluorescent probes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
